1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a brominated derivative of tetrahydroimidazo[1,5-a]pyrazine, characterized by its unique molecular structure and properties. Its molecular formula is and it is often encountered in the form of hydrochloride salt, specifically 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride with the formula . This compound is primarily utilized in scientific research due to its potential applications in medicinal chemistry and organic synthesis.
The compound is classified as a heterocyclic organic compound containing both nitrogen and bromine atoms. It is synthesized through various chemical processes and has been documented in multiple scientific resources and databases. Its synthesis often involves the bromination of the parent tetrahydroimidazo compound under controlled conditions to ensure selectivity .
The synthesis of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine typically involves the following steps:
The molecular structure of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine features a bicyclic framework consisting of a pyrazine ring fused with an imidazole ring. The presence of a bromine atom at the 1-position significantly influences its chemical reactivity.
1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine undergoes several types of chemical reactions:
The mechanism of action for 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine primarily involves its interaction with biological targets. The bromine atom enhances its electrophilic character, allowing it to form covalent bonds with specific amino acids in enzymes or proteins.
This reactivity can lead to enzyme inhibition or modulation of protein functions. Such interactions are critical for its potential applications in pharmacology and biochemistry .
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to characterize this compound's purity and structure .
1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine has several applications across various fields:
This compound's versatility makes it a valuable asset in both academic research and industrial applications .
Combinatorial chemistry enables efficient diversification of the tetrahydroimidazo[1,5-a]pyrazine scaffold, positioning the brominated derivative as a key synthetic intermediate. Patent literature demonstrates that nucleophilic substitution at the C-1 bromine position facilitates introduction of aryl, heteroaryl, and alkylamino groups via Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or direct nucleophilic displacement [2] [6]. The bromine's activation potential is enhanced by the electron-deficient nature of the fused imidazo-pyrazine system, enabling chemoselective modification even in polyfunctional molecules. For instance, WO2009156951 details the synthesis of orexin receptor antagonists where the bromo-substituted scaffold undergoes sequential functionalization—first at C-1, followed by nitrogen alkylation or carbonylative amidation [2]. This orthogonal reactivity profile permits rapid generation of compound libraries for biological screening.
Table 1: Nucleophilic Coupling Partners for C-1 Functionalization
Coupling Type | Reagents | Catalyst System | Product Diversity |
---|---|---|---|
Suzuki Coupling | Arylboronic acids | Pd(PPh₃)₄/Na₂CO₃ | Biaryl derivatives |
Buchwald-Hartwig | Primary/Secondary amines | Pd₂(dba)₃/XPhos | Aminopyrazines |
SNAr Displacement | Piperazines, morpholines | DIPEA/DMF | N-Alkylpiperazinyl analogs |
Carbonylative Amination | Anilines | Pd(OAc)₂/CO(g) | Amide-linked biaryls |
Electrophilic bromination constitutes the primary route to access 1-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine from its parent heterocycle. Optimization studies reveal that bromine (Br₂) in dichloromethane at 0–5°C achieves >85% regioselectivity for the C-1 position over C-3, attributable to the electron density distribution in the imidazo[1,5-a]pyrazine ring [5] [9]. Alternative reagents like N-bromosuccinimide (NBS) in acetonitrile offer improved handling and reduced dihalogenation byproducts (<5%). Crucially, the hydrochloride salt form (CAS 1188264-68-7) enhances bromination regioselectivity and crystallinity, facilitating purification [4] [10]. Bromination kinetics studies indicate complete conversion within 2 hours at 0°C, with quenching by aqueous sodium thiosulfate minimizing oxidative degradation. Large-scale protocols emphasize controlled addition rates and stoichiometric Br₂ (1.05 equiv) to suppress dihydroimidazole ring oxidation, a key failure mode observed at higher temperatures [5].
Core assembly relies on two principal cyclization strategies: Pictet-Spengler methodology and reductive amination-cyclization. Patent WO2005070431 exemplifies the former, where α-amino aldehydes condense with N-aminoethylglycinamides under acidic conditions (TFA, CH₂Cl₂, 25°C) to form the tetrahydroimidazo[1,5-a]pyrazine ring [6]. This method provides direct access to C-6/C-8 substituted variants but requires stringent control of stereochemistry. Alternatively, cyclization via reductive amination employs 2-chloro-1-(1H-imidazol-2-yl)ethanone and N-Boc-ethylenediamine, followed by hydrogenative cyclization (Pd/C, H₂ 50 psi) and Boc deprotection (TFA) [7]. This sequence achieves 70–75% overall yield with superior functional group tolerance. Post-cyclization, bromination introduces the C-1 bromo substituent as described in Section 1.2.
Multivariate analysis of bromination parameters reveals critical dependencies:
Table 2: Optimized Conditions for Key Synthetic Steps
Step | Optimal Reagents | Temperature | Time | Yield (%) | Impurity Profile |
---|---|---|---|---|---|
Cyclization | TFA, CH₂Cl₂ | 25°C | 12h | 88 | <2% dimer |
Bromination | Br₂ (1.05 eq), DCM | 0°C → 25°C | 2h | 92 | <3% dibromide |
Suzuki Coupling | Pd(PPh₃)₄, K₃PO₄ | 80°C | 24h | 85 | <1% Pd residue |
Salt Formation | HCl (g)/Et₂O | 0°C | 1h | 95 | <0.5% free base |
Scale-up protocols emphasize cryogenic bromination (2000L reactor, jacketed cooling) and continuous extraction to minimize decomposition. Replacing aqueous workup with resin-based purification (SCX-2 cartridge) for the free base increases isolated purity to 98.5% [10].
The inherent reactivity of the C-Br bond necessitates specialized handling to prevent hydrolysis or dimerization. Industrial-scale processes employ crystallization as the hydrochloride salt (from ethanol/MTBE) to achieve >99.5% chromatographic purity and suppress bromide ion liberation [4] [10]. Stabilization strategies include:
Analytical quality control via qNMR (DMSO-d6) confirms batch-to-batch consistency, while accelerated stability studies (40°C/75% RH, 1 month) show <0.3% degradation when stored in amber glass vials [5]. For non-salt forms, solvent adducts (e.g., acetonitrile solvate) enhance crystallinity and storage stability, as demonstrated by XRPD analysis showing unchanged solid-state morphology after 6 months at 2–8°C [10].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1